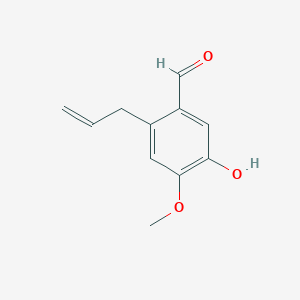![molecular formula C18H12F7NOS B11970270 (2E)-N-{4-[(heptafluoropropyl)sulfanyl]phenyl}-3-phenylprop-2-enamide](/img/structure/B11970270.png)
(2E)-N-{4-[(heptafluoropropyl)sulfanyl]phenyl}-3-phenylprop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-((1,1,2,2,3,3,3-HEPTAFLUOROPROPYL)THIO)PHENYL)-3-PHENYLACRYLAMIDE is a synthetic organic compound characterized by the presence of a heptafluoropropyl group attached to a phenyl ring via a sulfur atom. This compound is notable for its unique chemical structure, which imparts specific physical and chemical properties, making it of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((1,1,2,2,3,3,3-HEPTAFLUOROPROPYL)THIO)PHENYL)-3-PHENYLACRYLAMIDE typically involves the reaction of 4-((1,1,2,2,3,3,3-heptafluoropropyl)thio)aniline with 3-phenylacryloyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used to dissolve the reactants and facilitate the reaction. The reaction mixture is stirred at a low temperature, typically around 0°C to 5°C, to control the rate of reaction and prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-(4-((1,1,2,2,3,3,3-HEPTAFLUOROPROPYL)THIO)PHENYL)-3-PHENYLACRYLAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acrylamide moiety can be reduced to form corresponding alcohols.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under acidic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
科学的研究の応用
N-(4-((1,1,2,2,3,3,3-HEPTAFLUOROPROPYL)THIO)PHENYL)-3-PHENYLACRYLAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
作用機序
The mechanism of action of N-(4-((1,1,2,2,3,3,3-HEPTAFLUOROPROPYL)THIO)PHENYL)-3-PHENYLACRYLAMIDE involves its interaction with specific molecular targets. The heptafluoropropyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The acrylamide moiety can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. This compound may also modulate signaling pathways involved in inflammation and cell proliferation.
類似化合物との比較
Similar Compounds
- N-(4-((1,1,2,2,3,3,3-HEPTAFLUOROPROPYL)SULFANYL)PHENYL)-2-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-2-YL)ACETAMIDE
- N-(3-((1,1,2,2,3,3,3-HEPTAFLUOROPROPYL)THIO)PHENYL)-2-THIOPHENECARBOXAMIDE
Uniqueness
N-(4-((1,1,2,2,3,3,3-HEPTAFLUOROPROPYL)THIO)PHENYL)-3-PHENYLACRYLAMIDE is unique due to the presence of both a heptafluoropropyl group and an acrylamide moiety, which confer distinct chemical and biological properties
特性
分子式 |
C18H12F7NOS |
|---|---|
分子量 |
423.3 g/mol |
IUPAC名 |
(E)-N-[4-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)phenyl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C18H12F7NOS/c19-16(20,17(21,22)23)18(24,25)28-14-9-7-13(8-10-14)26-15(27)11-6-12-4-2-1-3-5-12/h1-11H,(H,26,27)/b11-6+ |
InChIキー |
OKGMGDSLMCPGPB-IZZDOVSWSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)SC(C(C(F)(F)F)(F)F)(F)F |
正規SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)SC(C(C(F)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11970187.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B11970192.png)
![2-(2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B11970193.png)
![(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-tert-butylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11970196.png)
![5-cyclopropyl-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B11970197.png)

![(5E)-5-[4-(Benzyloxy)benzylidene]-2-(3-pyridinyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B11970205.png)
![diisobutyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11970209.png)

![N-[(Z)-morpholin-4-yl(4-nitrophenyl)methylidene]-4-nitroaniline](/img/structure/B11970242.png)


![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11970267.png)

